N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a 4-propoxyphenyl group and at the 4-position with a 2,3-dihydro-1,4-benzodioxine-2-carboxamide moiety. This structure combines lipophilic (propoxyphenyl) and electron-rich (benzodioxine) components, making it a candidate for pharmacological applications, particularly in targeting receptors or enzymes where such motifs are critical .
Properties
Molecular Formula |
C20H19N3O5 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C20H19N3O5/c1-2-11-25-14-9-7-13(8-10-14)18-19(23-28-22-18)21-20(24)17-12-26-15-5-3-4-6-16(15)27-17/h3-10,17H,2,11-12H2,1H3,(H,21,23,24) |
InChI Key |
TZRVIVBTBYKOMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting 4-propoxybenzohydrazide with a suitable nitrile oxide under mild conditions.
Construction of the Benzodioxine Moiety: This involves the cyclization of a catechol derivative with an appropriate dihalide.
Coupling Reaction: The final step involves coupling the oxadiazole intermediate with the benzodioxine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like ferric chloride.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of novel organic materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the benzodioxine moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
N-[4-(4-Butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Structural Difference : The butoxy group (C₄H₉O) replaces the propoxy (C₃H₇O) chain.
- No direct bioactivity data is available for this analog, but such modifications are known to influence pharmacokinetics .
N-[4-(4-Methylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (BH53187)
- Structural Difference : A methyl group replaces the propoxy substituent.
- Impact: The smaller, non-polar methyl group reduces steric hindrance and lipophilicity. BH53187 has a molecular weight of 337.33 g/mol (C₁₈H₁₅N₃O₄), compared to the target compound’s ~363.38 g/mol (estimated). This reduction may improve metabolic stability but decrease binding affinity in hydrophobic pockets .
Core Heterocycle Modifications
VU0486846
- Structural Difference : Replaces the benzodioxine-carboxamide with a benzoxazine-carboxamide and substitutes pyrazol-1-ylphenyl for propoxyphenyl.
- Functional Impact: VU0486846 is a selective M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM).
N-[4-(2-Thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Structural Difference : Replaces oxadiazole with pyrimidine and introduces a thienyl group.
- No bioactivity data is available, but such analogs are explored in kinase inhibition studies .
Carboxamide-Linked Heterocycles
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- Structural Difference : Substitutes oxadiazole with thiazole and replaces propoxy with bromophenyl.
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Trends
- Oxadiazole vs. Thiazole : Oxadiazoles are preferred for metabolic stability, while thiazoles may improve solubility .
- Alkoxy Chain Length : Propoxy (C3) balances lipophilicity and solubility better than butoxy (C4) in CNS-targeted compounds .
- Heterocycle Core : Benzoxazine derivatives (e.g., VU0486846) show receptor subtype specificity, whereas benzodioxine analogs may lack this precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
